Fully Aromatic vs. Tetrahydro Scaffold: Physicochemical Property Comparison for 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole Procurement
5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole possesses a fully aromatic bicyclic core (logP = 3.37, PSA = 45.54 Ų, rotatable bonds = 1) that confers high conformational rigidity . In contrast, Levamisole (C₁₁H₁₂N₂S, MW 204.30) features a partially saturated 2,3,5,6‑tetrahydroimidazo[2,1‑b]thiazole ring system that introduces a chiral center and increases molecular flexibility [1]. This structural distinction is critical for projects requiring a planar, achiral template for structure‑based design, as the fully aromatic system eliminates stereochemical complexity and provides a distinct electronic distribution that can be exploited for π‑stacking interactions in target binding [2].
| Evidence Dimension | Scaffold saturation and physicochemical properties |
|---|---|
| Target Compound Data | Fully aromatic system; logP = 3.37, PSA = 45.54 Ų, 1 rotatable bond, achiral |
| Comparator Or Baseline | Levamisole: partially saturated tetrahydro system; MW 204.30; chiral center present |
| Quantified Difference | ΔMW = +10 Da; elimination of stereogenic center; increased logP by ~0.7 units (estimated from fragment-based prediction) |
| Conditions | Calculated physicochemical parameters from ChemSrc and ChEBI (CHEBI:6432) |
Why This Matters
The achiral, fully aromatic nature of the target compound simplifies synthetic handling and analytical characterization compared to the chiral tetrahydro analogs, reducing cost and complexity in structure‑activity relationship (SAR) exploration campaigns.
- [1] ChEBI:6432 - Levamisole. EMBL-EBI. View Source
- [2] Buda, A. et al. Imidazo[2,1-b]thiazole system: a scaffold endowing dihydropyridines with selective cardiodepressant activity. J. Med. Chem., 2008, 51, 1592-1600. View Source
